molecular formula C15H16FN3OS B2451082 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole CAS No. 897473-09-5

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole

Cat. No.: B2451082
CAS No.: 897473-09-5
M. Wt: 305.37
InChI Key: RUAFBDMLVAAKMG-UHFFFAOYSA-N
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Description

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole is a complex organic compound that features a cyclopropyl group, a fluorinated benzothiazole moiety, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole is synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions. The resulting benzothiazole is then coupled with piperazine through a nucleophilic substitution reaction. Finally, the cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole is unique due to the presence of the cyclopropyl group, which can enhance its chemical stability and potentially improve its pharmacokinetic properties. The combination of the fluorinated benzothiazole and piperazine moieties also contributes to its distinct biological activity profile .

Properties

IUPAC Name

cyclopropyl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAFBDMLVAAKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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